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Compound of Interest

Compound Name: 1,4,6-Tribromo-dibenzofuran

Cat. No.: B15210295 Get Quote

Disclaimer: Specific toxicological data for 1,4,6-Tribromo-dibenzofuran are not readily

available in the public domain. This document provides a comprehensive toxicological profile

based on the general properties of polybrominated dibenzofurans (PBDFs) and data from

closely related congeners. The information herein is intended for researchers, scientists, and

drug development professionals.

Introduction
1,4,6-Tribromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a

class of halogenated aromatic hydrocarbons. PBDFs are structurally similar to polychlorinated

dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), which are known for

their environmental persistence and toxicity. Due to their structural similarities, PBDFs are

anticipated to exhibit a comparable toxicological profile, primarily mediated through the Aryl

Hydrocarbon Receptor (AhR) pathway. This guide summarizes the available physicochemical

data for 1,4,6-Tribromo-dibenzofuran and extrapolates its likely toxicological properties based

on data from other PBDF congeners.

Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for assessing its

environmental fate, transport, and toxicokinetics.
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Property Value Reference

IUPAC Name 3,4,6-tribromodibenzofuran [1]

Synonyms 1,4,6-Tribromodibenzofuran

CAS Number 617707-56-9 [2]

Molecular Formula C₁₂H₅Br₃O [1]

Molecular Weight 404.88 g/mol [1]

Kovats Retention Index (Semi-

standard non-polar)
2491 [2]

Toxicological Data (Surrogate Compounds)
No specific quantitative toxicological data for 1,4,6-Tribromo-dibenzofuran were identified.

The following table summarizes data for other polybrominated dibenzofuran congeners to

provide an indication of potential toxicity. The primary effects observed are teratogenic,

specifically hydronephrosis and cleft palate in mice.
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Compound Species Endpoint
LOEL (Lowest
Observed
Effect Level)

Reference

2,3,7,8-

Tetrabromodiben

zofuran (TBDF)

Mouse

(C57BL/6N)
Hydronephrosis

25 µg/kg body

weight
[3]

2,3,7,8-

Tetrabromodiben

zofuran (TBDF)

Mouse

(C57BL/6N)
Cleft Palate

200 µg/kg body

weight
[3]

1,2,3,7,8-

Pentabromodibe

nzofuran

(1PeBDF)

Mouse

(C57BL/6N)
Hydronephrosis

500 µg/kg body

weight
[3]

1,2,3,7,8-

Pentabromodibe

nzofuran

(1PeBDF)

Mouse

(C57BL/6N)
Cleft Palate

4000 µg/kg body

weight
[3]

2,3,4,7,8-

Pentabromodibe

nzofuran

(4PeBDF)

Mouse

(C57BL/6N)
Hydronephrosis

400 µg/kg body

weight
[3]

2,3,4,7,8-

Pentabromodibe

nzofuran

(4PeBDF)

Mouse

(C57BL/6N)
Cleft Palate

2400 µg/kg body

weight
[3]

Mechanism of Action: Aryl Hydrocarbon Receptor
(AhR) Signaling Pathway
The toxicity of PBDFs, like other dioxin-like compounds, is primarily mediated by their binding

to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription

factor.[4] This interaction initiates a cascade of molecular events leading to altered gene

expression and subsequent toxic effects.
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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PBDFs.

Experimental Protocols
Detailed experimental protocols for toxicological studies on 1,4,6-Tribromo-dibenzofuran are

not available. The following sections describe standard methodologies that would be employed

to assess the toxicity of such a compound.

General Workflow for an In Vivo Toxicology Study
The following diagram illustrates a typical workflow for conducting an in vivo toxicology study to

assess the effects of a test substance.
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Caption: General workflow for an in vivo toxicology study.
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Acute Oral Toxicity - OECD Test Guideline 423 (Acute
Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its

classification.[5]

Principle: A stepwise procedure is used where the substance is administered to a group of

animals at a defined dose. The outcome of this step (mortality or survival) determines the

next step (dosing at a higher or lower fixed dose).

Test Animals: Typically, rats of a single sex (usually females, as they are often more

sensitive) are used.[5]

Housing and Feeding: Animals are housed in appropriate conditions with a controlled

environment (temperature 22°C ± 3°C, humidity 50-60%) and a 12-hour light/dark cycle.

They have access to standard laboratory diet and drinking water.[5]

Dosing: The test substance is administered orally by gavage. Animals are fasted prior to

dosing. Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[5]

Procedure:

A starting dose is selected based on available information.

A group of three animals is dosed at the starting dose.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body

weight is recorded weekly.

The outcome for the first group determines the subsequent dosing strategy according to

the guideline's flowchart (e.g., if mortality occurs, the next group is dosed at a lower level).

Endpoint: The primary endpoint is mortality. The method allows for the classification of the

substance into a toxicity category based on the observed mortality at different dose levels.

Genotoxicity - OECD Test Guideline 471 (Bacterial
Reverse Mutation Test - Ames Test)
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The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that

are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for

its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that

amino acid.[7]

Tester Strains: A set of at least five strains is typically used, including those that detect base-

pair substitutions and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535,

TA1537 and E. coli WP2 uvrA or S. typhimurium TA102).[1]

Metabolic Activation: The test is performed both with and without an exogenous metabolic

activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism, as

some chemicals only become mutagenic after metabolic conversion.[1]

Procedure:

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are

mixed with molten top agar and poured onto a minimal glucose agar plate.

Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated

before being mixed with top agar and plated.

Plates are incubated at 37°C for 48-72 hours.

Endpoint: The number of revertant colonies on the test plates is counted and compared to

the number on the negative (solvent) control plates. A substance is considered mutagenic if it

produces a dose-related increase in the number of revertants or a reproducible and

significant increase at one or more concentrations.[1]

Developmental Toxicity (Teratogenicity) Study in Mice
The following is a summary of the protocol used in the study by Birnbaum et al. (1991) to

assess the teratogenic effects of PBDFs.[3]

Test Animals: C57BL/6N mice.
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Dosing: Pregnant dams were administered a single dose of the test compound in corn oil (10

ml/kg) by gavage on gestation day 10.

Observations:

Maternal toxicity was assessed (e.g., changes in liver weight).

Developmental toxicity was evaluated by examining the fetuses on gestation day 18.

Endpoints included embryo/fetal mortality, fetal weight, and the presence of structural

abnormalities, with a focus on the hard palate (for cleft palate) and kidneys (for

hydronephrosis).

Analysis: The incidence of abnormalities in the treated groups was compared to the control

group to determine the teratogenic potential and establish a Lowest Observed Effect Level

(LOEL).

Summary and Conclusions
There is a significant lack of specific toxicological data for 1,4,6-Tribromo-dibenzofuran.

However, based on its chemical structure and the known toxicology of other polybrominated

dibenzofurans, it is reasonable to conclude that:

1,4,6-Tribromo-dibenzofuran is likely to be a persistent and bioaccumulative compound.

Its primary mechanism of toxicity is expected to be through the activation of the Aryl

Hydrocarbon Receptor (AhR) signaling pathway.

It has the potential to cause a range of toxic effects, including developmental toxicity

(teratogenicity), immunotoxicity, and other effects characteristic of dioxin-like compounds.

Further research, including in vitro and in vivo studies following standardized protocols such as

those outlined in this guide, is necessary to definitively characterize the toxicological profile of

1,4,6-Tribromo-dibenzofuran and to conduct a thorough risk assessment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15210295?utm_src=pdf-body
https://www.benchchem.com/product/b15210295?utm_src=pdf-body
https://www.benchchem.com/product/b15210295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15210295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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